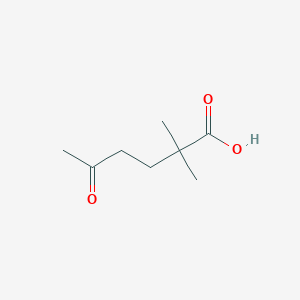![molecular formula C13H10Cl2N4OS B2486481 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1211780-67-4](/img/structure/B2486481.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and development of chemical compounds with specific molecular frameworks, such as pyrazole carboxamides, are of significant interest in various fields of chemistry and pharmacology. These compounds often exhibit a wide range of biological activities and are therefore subjects of extensive synthetic and analytical efforts.
Synthesis Analysis
Synthesis of pyrazole carboxamides typically involves multi-step organic reactions, starting with the construction of the pyrazole core followed by functionalization at specific positions on the ring. For example, the synthesis may start from simple precursors like ethyl acetoacetate, hydrazine, and appropriate halogenated benzo[d]thiazol derivatives, proceeding through condensation, cyclization, and substitution reactions (Prabhuswamy et al., 2016).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of synthesized compounds. These techniques can elucidate the arrangement of atoms within a molecule, confirming the presence of specific functional groups and the overall molecular conformation. The analysis may reveal a compound's crystalline structure, molecular packing, and hydrogen bonding patterns, providing insights into its reactivity and properties (Kumara et al., 2018).
Scientific Research Applications
Antibacterial Agents
A study by Palkar et al. (2017) demonstrated the synthesis and antibacterial evaluation of novel analogs related to the N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide framework. These compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents. The study also discussed the structure-activity relationship, providing insights into how modifications of the chemical structure affect antibacterial efficacy (Palkar et al., 2017).
Photosynthetic Electron Transport Inhibitors
Vicentini et al. (2005) explored the synthesis of pyrazole derivatives, including structures similar to this compound, as potential inhibitors of photosynthetic electron transport. These compounds were tested for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. The research aimed at developing new herbicides with novel modes of action, highlighting the diverse applications of pyrazole derivatives in agricultural science (Vicentini et al., 2005).
Antituberculosis Activity
The antituberculosis activity of related heteroaryldithiocarbazic acid derivatives has been investigated, showing the potential of similar compounds in treating tuberculosis. The study by Szczesio et al. (2012) focused on the synthesis and evaluation of these compounds, highlighting the importance of planarity and molecular structure in their biological activity. One compound showed tuberculostatic activity comparable to common drugs like isoniazid and pyrazinamide, suggesting the potential of this compound derivatives in developing new antituberculosis agents (Szczesio et al., 2012).
Antimicrobial Agents
Research by B'Bhatt and Sharma (2017) on 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, closely related to the core structure of interest, demonstrated moderate to excellent antimicrobial activity against various bacterial strains. This study underscores the potential of this compound and its derivatives in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound have been explored for their potential as fungicides and herbicides. A notable example is the development of penthiopyrad, a novel fungicide that shows remarkable activity against a broad range of fungal pathogens affecting fruits, vegetables, and turf. This research highlights the versatility of pyrazole carboxamide derivatives in addressing plant health issues, further emphasizing the significance of this compound in scientific research applications (Yanase et al., 2013).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, they can act as inhibitors or activators of certain enzymes, modulate the activity of various receptors, or interfere with the function of specific proteins .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters, influence the metabolism of carbohydrates, and modulate the function of the nervous system .
Result of Action
Thiazole derivatives are known to exert a wide range of effects at the molecular and cellular level due to their diverse biological activities . For instance, they can induce or inhibit the expression of certain genes, modulate the activity of various enzymes, and influence cell signaling pathways .
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could include the design and development of different thiazole derivatives to act as various bioactive molecules with lesser side effects . Further molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide are largely influenced by its thiazole core. Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor or cytotoxic drug molecules . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
The cellular effects of this compound are still under investigation. It has been found that thiazole derivatives exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Thiazole derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c1-6-5-16-19(2)10(6)12(20)18-13-17-9-7(14)3-4-8(15)11(9)21-13/h3-5H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORWWNALMYSKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

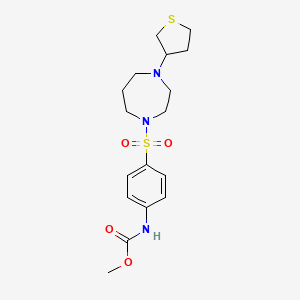

![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2486401.png)
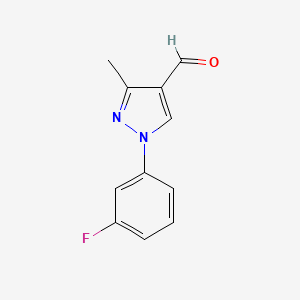
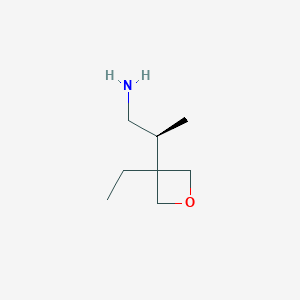
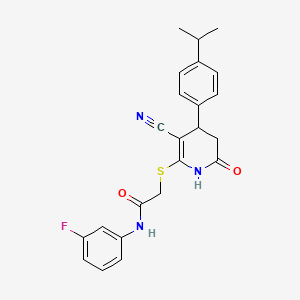

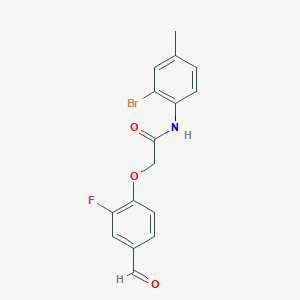


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
